Tert-butyl piperidine-4-carboxylate hydrochloride

Organic synthesis Pharmaceutical intermediate Esterification

Choose tert-butyl piperidine-4-carboxylate hydrochloride for multi-step syntheses requiring acid-labile ester protection. Its tert-butyl group is selectively cleaved under mild TFA/DCM, preserving acid-sensitive moieties—unlike methyl/ethyl esters. The HCl salt form ensures accurate weighing and dissolution in polar aprotic solvents. Patent-validated multi-kilogram scale (84% yield, 99% purity). Ideal for triazole-pyrimidine hybrids (57% two-step yield) and calcium channel inhibitor libraries. Purchase high-purity ≥97% material for reliable pharmaceutical scale-up.

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
CAS No. 892493-65-1
Cat. No. B1438371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl piperidine-4-carboxylate hydrochloride
CAS892493-65-1
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCNCC1.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3;1H
InChIKeyVLFRGIAACOBTLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl piperidine-4-carboxylate hydrochloride (CAS 892493-65-1) – A Boc-protected piperidine-4-carboxylate intermediate for peptide and small molecule synthesis


Tert-butyl piperidine-4-carboxylate hydrochloride (CAS 892493-65-1) is a heterocyclic building block containing a piperidine core, a tert-butyl ester at the 4-position, and a hydrochloride salt form. The compound features a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen, which provides steric hindrance and serves as an acid-labile protecting group during multi-step organic synthesis [1]. The hydrochloride salt form enhances aqueous solubility and facilitates handling in solid form compared to the free base. As a protected piperidine derivative, it is employed as an intermediate in the construction of complex molecules where the carboxylic acid functionality must be masked until a late-stage deprotection step [2].

Why tert-butyl piperidine-4-carboxylate hydrochloride cannot be freely substituted with methyl, ethyl, or isopropyl ester analogs in synthetic workflows


In multi-step organic synthesis, the choice of ester protecting group is not arbitrary but dictated by differential reactivity under cleavage conditions, steric shielding effects, and downstream compatibility requirements. The tert-butyl ester of tert-butyl piperidine-4-carboxylate hydrochloride offers distinct advantages over methyl, ethyl, and isopropyl ester analogs: the tert-butyl group is cleaved under mildly acidic conditions (e.g., TFA/DCM) that leave many other functional groups intact, whereas smaller alkyl esters (methyl, ethyl) require harsher acidic or basic hydrolysis that may degrade sensitive moieties [1]. Additionally, the steric bulk of the tert-butyl group provides kinetic stability against nucleophilic attack during reactions at other sites, a feature not shared by less hindered esters [2]. Substituting the tert-butyl ester with a methyl or ethyl analog without adjusting the protection/deprotection strategy can lead to undesired side reactions, lower overall yields, or failure to obtain the target molecule altogether. The quantitative evidence below demonstrates where these differences manifest in measurable synthetic and physicochemical parameters.

Quantitative differentiation of tert-butyl piperidine-4-carboxylate hydrochloride versus methyl, ethyl, and isopropyl ester analogs


Synthetic yield advantage of tert-butyl ester versus alternative esterification methods

In a patent-described preparative method, tert-butyl piperidine-4-carboxylate hydrochloride was obtained in 84% yield using Boc anhydride and DMAP in acetonitrile/water under 0.4 MPa pressure at 60°C [1]. In contrast, the methyl ester analog (CAS 7462-86-4) typically yields 72% under standard Fischer esterification conditions (refluxing methanol with HCl catalyst) [2]. The 12-percentage-point yield difference, while modest, reflects the efficiency of the Boc protection route, which proceeds under milder conditions and avoids the equilibrium limitations inherent to acid-catalyzed esterification of carboxylic acids.

Organic synthesis Pharmaceutical intermediate Esterification

Post-synthesis purity comparison: tert-butyl ester hydrochloride consistently achieves ≥99% purity under patented conditions

The optimized patented process for tert-butyl piperidine-4-carboxylate hydrochloride reports a final product purity of 99% after a single crystallization from ethyl acetate [1]. By comparison, commercially available methyl piperidine-4-carboxylate hydrochloride (CAS 7462-86-4) is typically supplied at 98% purity, with an additional purification step required to reach 99% . For ethyl piperidine-4-carboxylate hydrochloride (CAS 147636-76-8), commercial specifications range from 97% to 98% . This 1-2% purity differential, while seemingly small, is consequential for Good Manufacturing Practice (GMP) intermediate supply chains where cumulative impurities from multiple synthetic steps can compromise final active pharmaceutical ingredient (API) quality.

Quality control Pharmaceutical intermediate Purity specification

Molecular weight and steric bulk differences affecting downstream reactivity and purification

Tert-butyl piperidine-4-carboxylate hydrochloride (MW 221.72 g/mol) possesses 42.07 g/mol greater molecular weight than the methyl ester analog (MW 179.65 g/mol) and 28.05 g/mol greater than the ethyl ester (MW 193.67 g/mol) [1]. This increased mass results from the tert-butyl group (C₄H₉, 57.12 g/mol) versus methyl (CH₃, 15.04 g/mol) or ethyl (C₂H₅, 29.06 g/mol). The tert-butyl group introduces significant steric hindrance around the ester carbonyl, as measured by the Taft steric parameter (Es = -1.54 for tert-butyl versus 0.00 for methyl, -0.07 for ethyl) [2]. This steric shielding reduces susceptibility to nucleophilic attack by approximately 10⁵-fold in alkaline hydrolysis rate studies of tert-butyl versus methyl esters [3]. The enhanced kinetic stability of the tert-butyl ester permits orthogonal deprotection strategies (acid-labile Boc cleavage while ester remains intact) that are not feasible with methyl or ethyl esters, which undergo competitive cleavage under both acidic and basic conditions.

Physicochemical properties Chromatography Protecting group strategy

Demonstrated utility in bioactive molecule synthesis: 57% two-step yield in triazole-pyrimidine hybrid construction

In a 2024 study published in PMC, tert-butyl piperidine-4-carboxylate served as a key nucleophile in the construction of triazole-pyrimidine hybrid compounds Z14 and Z15a [1]. The reaction sequence employed tert-butyl piperidine-4-carboxylate, DIPEA, and DMSO at 90°C, followed by TFA/DCM deprotection, achieving a 57% yield over two steps. Notably, this yield was obtained using the tert-butyl ester as the carboxylate nucleophile; parallel studies with methyl or ethyl ester analogs were not reported, but the tert-butyl ester's compatibility with the DIPEA/DMSO/90°C conditions and subsequent acid-mediated deprotection demonstrates its specific fitness for this reaction manifold. The Boc group of the piperidine nitrogen remains intact under the nucleophilic aromatic substitution conditions (Step a) and is cleanly removed in the subsequent TFA/DCM step—a orthogonal protecting group strategy that would be compromised if a methyl or ethyl ester were used, as those esters would undergo partial hydrolysis under the basic reaction conditions (DIPEA, 90°C).

Medicinal chemistry Triazole-pyrimidine hybrids Synthetic methodology

Class-level calcium channel blocking activity of 4-piperidinecarboxylate derivatives

While tert-butyl piperidine-4-carboxylate hydrochloride itself has not been directly evaluated as a calcium channel blocker, structurally related 4-piperidinecarboxylate derivatives have demonstrated T-type calcium channel inhibitory activity with IC₅₀ values in the low micromolar range and moderate hERG channel selectivity [1]. Specifically, several 4-piperidinecarboxylate analogs inhibited α₁G calcium channels with 61.85-71.99% inhibition at 10 μM, and hERG channel IC₅₀ values ranged from 1.57 ± 0.14 μM to 4.98 ± 0.36 μM [1]. The tert-butyl piperidine-4-carboxylate scaffold serves as a key intermediate for synthesizing such pharmacologically active derivatives. This class-level evidence indicates that procurement of tert-butyl piperidine-4-carboxylate hydrochloride enables access to a validated pharmacophore space with demonstrated ion channel modulation potential.

T-type calcium channel Neuropathic pain Ion channel pharmacology

Procurement-relevant application scenarios for tert-butyl piperidine-4-carboxylate hydrochloride


Multi-step synthesis of triazole-pyrimidine hybrid compounds for medicinal chemistry programs

Tert-butyl piperidine-4-carboxylate hydrochloride has been successfully employed as a nucleophilic building block in the synthesis of triazole-pyrimidine hybrids (57% two-step yield) using DIPEA in DMSO at 90°C, followed by TFA/DCM deprotection [1]. The Boc-protected piperidine nitrogen remains stable under the basic nucleophilic aromatic substitution conditions, enabling orthogonal deprotection strategies. Procurement of the hydrochloride salt form facilitates accurate weighing and dissolution in polar aprotic solvents for these transformations.

Preparation of T-type calcium channel blocker lead compounds for neuropathic pain research

4-Piperidinecarboxylate derivatives, accessible from tert-butyl piperidine-4-carboxylate hydrochloride via N-deprotection and subsequent functionalization, have demonstrated T-type calcium channel inhibition (61.85-71.99% at 10 μM) with moderate selectivity over hERG channels (IC₅₀ 1.57-4.98 μM) [2]. Researchers investigating voltage-gated calcium channel pharmacology can use this intermediate to synthesize focused libraries for structure-activity relationship studies.

Large-scale pharmaceutical intermediate manufacturing under GMP conditions

The patented synthetic route (CN115322143A) achieves 84% yield and 99% purity using Boc anhydride and DMAP under pressurized conditions [3]. This process, validated at multi-kilogram scale (1 kg starting material), provides a reliable, high-purity supply chain option for pharmaceutical companies scaling up from discovery to preclinical development. The documented purity (99%) exceeds typical commercial specifications for methyl and ethyl ester analogs, reducing downstream purification burden in regulated manufacturing environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl piperidine-4-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.